B1575350 Kelch domain

Kelch domain

Cat. No.: B1575350
Attention: For research use only. Not for human or veterinary use.
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Description

The Kelch domain is an evolutionarily conserved structural motif found in a large superfamily of proteins, most notably in Kelch-like (KLHL) proteins . This domain typically consists of a series of 4 to 7 Kelch repeats, each about 44-56 amino acids long, that fold together into a beta-propeller tertiary structure . This distinctive propeller formation is highly specialized for mediating protein-protein interactions, enabling this compound-containing proteins to perform critical roles in cellular function and regulation . A primary research focus is the this compound of KEAP1 (Kelch-like ECH-associated protein 1), a key component of the cellular antioxidant response system . The KEAP1 this compound binds to the Nrf2 transcription factor, acting as a substrate-specific adaptor for a Cullin 3 (Cul3) ubiquitin ligase complex . Under normal conditions, this interaction targets Nrf2 for ubiquitination and proteasomal degradation. Inhibiting this interaction stabilizes Nrf2, allowing its translocation to the nucleus and the activation of genes that protect against oxidative stress . Consequently, the KEAP1 this compound is a significant drug target for conditions involving oxidative damage, such as neurodegenerative and inflammatory diseases . Beyond KEAP1, Kelch domains are found in many other proteins that function as substrate receptors for Cullin 3 E3 ubiquitin ligases, influencing diverse processes from cytoskeletal organization to gene expression . Mutations in various Kelch-like proteins are linked to human diseases, including nemaline myopathy (KLHL40, KLHL41), pseudohypoaldosteronism type II (KLHL3), and retinitis pigmentosa (KLHL7), underscoring the domain's broad physiological importance . Our product suite provides high-quality reagents to advance research into this fundamental and therapeutically relevant protein domain.

Properties

sequence

RKVLREDDPSSVRLASPSS

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Kelch domain

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1.1 Keap1-Nrf2 Signaling Pathway

The Kelch domain plays a pivotal role in the Keap1-Nrf2 signaling pathway, which regulates cellular responses to oxidative stress. Keap1 acts as an E3 ubiquitin ligase that targets Nrf2 for degradation under normal conditions. Upon oxidative stress, Nrf2 is stabilized and translocates to the nucleus to activate antioxidant response genes.

  • Case Study: Drug Discovery
    Recent studies have focused on developing small-molecule inhibitors targeting the this compound of Keap1 to enhance Nrf2 activity. For instance, a hybrid compound derived from L-carnosine and L-histidyl hydrazide showed promising interactions with critical residues in the this compound, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
CompoundBinding Affinity (Kd)Interaction Type
CNN23 nMIrreversible
DMFVariesNon-covalent

1.2 Antioxidant Peptides

Research has identified several antioxidant peptides that interact with the this compound to modulate its activity. For example, peptides derived from Siberian sturgeon cartilage demonstrated significant cytoprotective effects by enhancing superoxide dismutase (SOD) activity and reducing reactive oxygen species (ROS) levels .

  • Case Study: Peptide Screening
    A study utilized ELISA-based techniques to screen for peptide inhibitors of the Keap1-Nrf2 interaction, revealing several candidates with strong binding affinities .

Cytoskeletal Organization

The Drosophila Kelch protein is essential for organizing the ovarian ring canal cytoskeleton by crosslinking F-actin filaments. It functions alongside Cullin 3 as part of a ubiquitin E3 ligase complex that targets substrates for degradation, crucial for maintaining cytoskeletal integrity during oogenesis .

  • Case Study: Mutagenesis Analysis
    Targeted mutagenesis studies demonstrated that mutations disrupting the interaction between Kelch and Cul3 resulted in severe defects in ring canal morphology, underscoring the importance of this interaction in cytoskeletal remodeling .

Structural Insights and Protein Interactions

Recent advancements in structural biology have provided insights into how the this compound interacts with various substrates. For example, structural studies have elucidated distinct binding modes for different Kelch proteins, such as KLHL20 and Keap1, highlighting their diverse functional roles .

  • Table: Structural Characteristics of Selected Kelch Domains
ProteinStructure ResolutionKey Interactions
KLHL201.1 ÅDAPK1 peptide
Keap1Not specifiedNrf2 binding

Emerging Roles in Disease Mechanisms

This compound-containing proteins are increasingly recognized for their roles in various diseases, including muscular dystrophies and cancers. For instance, mutations in KLHL40 and KLHL41 are linked to nemaline myopathy, indicating that these proteins may regulate similar biological processes through shared binding partners .

  • Case Study: Cancer Research
    The overexpression of KLHDC7B has been associated with breast cancer progression, suggesting its potential as a biomarker or therapeutic target .

Chemical Reactions Analysis

Kelch Domain Architecture

The this compound adopts a β-propeller structure composed of six repeated motifs, each forming a blade of the propeller. In Keap1, this domain binds Nrf2 through conserved motifs (DLG and ETGE) in its Neh2 domain . The dimeric form of the Keap1 this compound, resolved at 3.0 Å resolution, exhibits temperature-dependent conformational changes, particularly at DMF and Nrf2 binding regions .

Key Binding Residues

  • Nrf2 Binding : The ETGE motif interacts with Arg415 and Ser602, while the DLG motif binds Tyr334 and Ser363 .

  • DMF Binding : Dimethyl fumarate (DMF) forms hydrogen bonds with Arg415 and Ser602, stabilizing the this compound in a conformation favorable for Nrf2 release .

Ligand Binding Residues Interaction Type Kd (µM)
Nrf2 (ETGE)Arg415, Ser602Hydrogen bonding-
DMFArg415, Ser602Hydrogen bonding-
CNNTyr334, Ser363π-π stacking, H-bond0.8

Thiol Reactivity in Keap1

Keap1 contains 27 cysteine residues, with Cys257, Cys273, Cys288, and Cys297 being highly reactive. These residues form disulfide linkages upon reaction with electrophiles like dipyridyl disulfides, as evidenced by mass spectrometry and kinetic studies . The reaction sequence involves:

  • Thiols reacting with dipyridyl disulfides to form thiopyridone.

  • Rapid formation of intermolecular disulfide bonds, stabilizing the protein .

Allosteric Modulation by DMF

DMF binding induces conformational changes in the this compound, shifting the equilibrium toward the open state. This allosteric effect is supported by Gaussian Network Model (GNM) analysis, which highlights flexibility in the this compound at ambient temperatures .

Fragment Binding Modes

Fragment-based screening identified subpockets P1, P4, and P5 in the this compound as critical for inhibitor binding. For example:

  • Fragment 4c (3-phenylpropanoic acid) binds P4 via van der Waals interactions with Trp326 and His373 .

  • Fragment 1m (benzenesulfonyl urea) forms hydrogen bonds with Ser602 and Tyr334 .

Fragment Subpocket Binding Energy (kcal/mol) Kd (µM)
4cP4-9.11.1
1mP5-8.71.1
Compound 8P1/P4-10.32.9

Optimized Inhibitors

Compound 8, derived from fragment 4c, shows a 220-fold improvement in binding affinity (Ki = 15.6 µM) compared to its parent fragment. Its X-ray structure reveals a dual-binding mode involving P1 and P4 subpockets .

KLHL20 vs. Keap1

KLHL20’s this compound binds the DAPK1 peptide via a distinct LPDLV motif, forming hydrophobic contacts with Leu1339 and Trp326. This contrasts with Keap1’s ETGE/ DLG-based binding .

Kelch Protein Substrate Binding Motif Key Interactions
Keap1Nrf2ETGE, DLGArg415, Ser602
KLHL20DAPK1LPDLVLeu1339, Trp326

Research Implications

The this compound’s structural plasticity and thiol reactivity offer targets for therapeutic intervention. For example:

  • Inhibitors like CNN and compound 8 disrupt Keap1-Nrf2 interactions, potentially activating antioxidant pathways .

  • Modulation of thiol groups in Keap1 could regulate its sensitivity to electrophiles .

This study underscores the importance of integrating structural, kinetic, and chemical data to design inhibitors of this compound-containing proteins.

Comparison with Similar Compounds

Table 1: Key Residues in KEAP1 this compound and Pathogenic Mutations

Residue Role Disease Association
Arg415 Nrf2 binding (hydrogen bonding) Lung cancer, impaired binding
Tyr334 Ligand interaction (hydrophobic) Reduced drug affinity
Cys434 Structural stability KEAP1 misfolding in neuropathy

KLHL3 Mutations in Hypertension

  • Mechanism : Mutations (e.g., R528H) in the this compound disrupt hydrogen bonding with WNK kinases, altering ion transport and causing familial hyperkalemic hypertension .

Therapeutic Targeting of Kelch Domains

Table 2: this compound-Targeting Compounds

Compound Binding Affinity (ΔG, kcal/mol) Key Interactions Therapeutic Application
L-carnosine derivatives -14.76 (FF score: -900.57) Arg415, Tyr334, Ser439 Neurodegenerative diseases
Naphthalene-based NMBSA -10.2 (docking score) Hydrophobic pockets near β-propeller Cancer, inflammation
Auranamide -8.9 (MM-GBSA) Ser555, Ser508 Anti-inflammatory agents

Preparation Methods

Recombinant Expression of Kelch Domain Proteins

Recombinant expression is the primary method for obtaining this compound proteins in sufficient quantity and purity for biochemical and structural studies.

  • Cloning: The this compound coding sequences are cloned into bacterial expression vectors, commonly pNIC28-Bsa4 or pet28a plasmids, which include an N-terminal hexahistidine tag to facilitate purification. For example, the human KLHL20 this compound (residues 303-605) and KLHL3 this compound (residues 298-587) were cloned into pNIC28-Bsa4 vectors. Similarly, the Keap1 this compound was cloned into a pet28a plasmid with codon optimization for human sequences, including a thrombin protease cleavage site for tag removal.

  • Host Strains: Expression is typically carried out in Escherichia coli strains such as BL21(DE3)-R3-pRARE2, which are engineered for efficient expression of eukaryotic proteins.

  • Induction and Culture Conditions: Protein expression is induced by IPTG under controlled temperature conditions to optimize yield and solubility, though specific induction parameters vary by study.

Purification Techniques

Purification protocols are designed to isolate the this compound with high purity and structural integrity.

  • Affinity Chromatography: The hexahistidine tag allows purification by nickel-affinity chromatography (Ni-NTA), which selectively binds the tagged protein.

  • Size Exclusion Chromatography (SEC): Following affinity purification, SEC is employed to separate monomeric or dimeric this compound forms from aggregates and contaminants, based on molecular size.

  • Ion Exchange Chromatography: Anion exchange chromatography further refines purity by exploiting the protein's charge properties.

  • Tag Removal: Protease cleavage (e.g., thrombin) is used to remove affinity tags when necessary for crystallization or functional assays.

Crystallization of this compound Proteins

Crystallization is critical for structural determination via X-ray crystallography.

  • Screening Methods: The sitting-drop microbatch under oil method is commonly used to screen a wide array of crystallization conditions. For instance, the Keap1 this compound was screened against approximately 3000 commercially available sparse matrix conditions.

  • Optimal Conditions: Successful crystals of the Keap1 this compound were grown at 4 °C in conditions containing high concentrations of ammonium acetate (4.0 M) combined with buffers such as sodium acetate, BIS TRIS propane, or Tris-HCl at varying pH values (4.6, 7.0, 8.5).

  • Time Frame: Crystals typically appear within one month under optimized conditions.

Structural Characterization and Complex Formation

  • β-Propeller Fold: The this compound forms a six-bladed β-propeller structure, each blade consisting of four antiparallel β-strands. A final C-terminal β-strand closes the propeller by inserting into the first blade.

  • Dimerization: Some Kelch domains, such as Keap1, form dimers. The dimeric this compound of Keap1 was resolved at 3 Å resolution, revealing residues involved in dimerization and conformational dynamics relevant to ligand binding.

  • Substrate Binding: Co-crystallization with substrate peptides (e.g., DAPK1 peptide with KLHL20 this compound) reveals the binding interface and critical interaction motifs, such as the ‘LPDLV’ motif in DAPK1 that anchors deeply into the this compound cavity.

Summary Table of Preparation Methods for Kelch Domains

Step Method/Condition Example Protein(s) Key Details Reference
Cloning pNIC28-Bsa4, pet28a plasmids with His-tag KLHL20, KLHL3, Keap1 Codon-optimized human sequences; N-terminal His-tag; thrombin cleavage site in pet28a vector
Expression Host E. coli BL21(DE3)-R3-pRARE2 KLHL20, KLHL3 Optimized for eukaryotic protein expression
Affinity Purification Ni-NTA chromatography KLHL20, KLHL3, Keap1 His-tag binding; initial purification step
Size Exclusion Chromatography SEC for size-based separation KLHL20, KLHL3, Keap1 Separates monomer/dimer from aggregates
Ion Exchange Chromatography Anion exchange chromatography KLHL20, KLHL3 Further purification based on charge
Tag Removal Thrombin protease cleavage Keap1 Removes His-tag for crystallization
Crystallization Screening Sitting-drop microbatch under oil Keap1 Screened ~3000 conditions; best crystals in high ammonium acetate buffers at 4 °C
Crystallization Conditions 4.0 M ammonium acetate + buffers (pH 4.6-8.5) Keap1 Sodium acetate, BIS TRIS propane, Tris-HCl buffers
Structural Resolution X-ray crystallography at ambient or cryogenic temp Keap1, KLHL20 Dimeric this compound structure at 3 Å; KLHL20 complex at 1.09 Å resolution

Research Findings and Insights

  • The this compound’s β-propeller architecture is highly conserved and essential for its function in substrate recognition and protein interactions.

  • Dimerization of the this compound, as observed in Keap1, affects its conformational dynamics and is critical for its regulatory function in cellular pathways.

  • Co-crystallization with substrate peptides reveals diverse binding modes, highlighting the specificity and adaptability of Kelch domains across different proteins.

  • Advanced molecular docking and dynamic studies complement crystallographic data, providing insights into inhibitor binding and potential therapeutic targeting of Kelch domains.

Q & A

Q. What are the structural characteristics of the Kelch domain, and how do they influence its functional roles?

The this compound typically forms a six-bladed β-propeller structure stabilized by repeated Kelch motifs (44–55 amino acids each). This architecture creates distinct binding grooves for substrate recognition, as seen in Keap1's interaction with Nrf2 . Key methodologies for structural analysis include:

  • X-ray crystallography to resolve atomic-level details (e.g., Keap1 this compound at 3 Å resolution ).
  • Cryogenic electron microscopy (cryo-EM) for studying spatial organization in multi-domain proteins .
  • Nuclear magnetic resonance (NMR) to analyze flexible regions, such as the IVR linker between BTB and Kelch domains .

Q. How does the this compound mediate protein-protein interactions in redox signaling (e.g., Keap1-Nrf2 pathway)?

The this compound binds the Neh2 domain of Nrf2 via conserved ETGE and DLG motifs. Experimental approaches include:

  • Fluorescence anisotropy assays using fluorescein-labeled peptides to quantify binding affinities (e.g., IC₅₀ values for small-molecule inhibitors ).
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters of interactions, as demonstrated in ProTα-Kelch binding studies .
  • Site-directed mutagenesis to identify critical residues (e.g., W518 in actin binding ).

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound binding affinities across experimental systems?

Discrepancies often arise from differences in protein constructs (e.g., full-length vs. isolated domains) or environmental conditions. Mitigation strategies:

  • Standardize buffer conditions (pH, ionic strength) to mimic physiological environments .
  • Validate interactions in cellular contexts using co-immunoprecipitation (Co-IP) with endogenous proteins .
  • Compare structural data across techniques (e.g., crystallography vs. MD simulations) to account for dynamic flexibility .

Q. What experimental designs are optimal for studying the dynamic behavior of Kelch domains in vivo?

Dynamic studies require techniques that capture conformational changes and transient interactions:

  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions during ligand binding .
  • Single-molecule Förster resonance energy transfer (smFRET) to monitor real-time structural shifts .
  • Live-cell imaging with fluorescently tagged Kelch domains to track localization and interaction kinetics .

Q. How do post-translational modifications (PTMs) of the this compound regulate its function, and what tools can identify these modifications?

PTMs (e.g., phosphorylation, ubiquitination) modulate substrate recognition and degradation. Methodological tools include:

  • Phosphoproteomics (TiO₂ enrichment + LC-MS/MS) to detect phosphorylation sites .
  • Ubiquitination assays with HA-tagged ubiquitin and proteasome inhibitors (e.g., MG132) .
  • CRISPR-Cas9 knock-in models to study site-specific PTM effects .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallizing Kelch domains, and how can they be addressed?

Challenges include domain flexibility and aggregation. Solutions:

  • Truncation constructs : Remove flexible regions (e.g., IVR domain) to improve crystal packing .
  • Additive screening : Use detergents (e.g., CHAPS) or glycerol to stabilize proteins .
  • Ambient-temperature crystallography : Reduces lattice distortions caused by cryo-cooling .

Q. How can researchers reconcile conflicting data on this compound dimerization across studies?

Dimerization may depend on species-specific variations or experimental conditions. Approaches:

  • Multi-angle light scattering (MALS) to confirm oligomeric states in solution .
  • Cross-linking mass spectrometry (XL-MS) to identify dimer interfaces .
  • Comparative analysis of orthologs (e.g., human Keap1 vs. plant ZTL) to isolate conserved mechanisms .

Emerging Research Directions

Q. What novel interactors of Kelch domains have been identified through proteomics, and how are they validated?

Recent studies identified microtubule-associated proteins (e.g., MAP8) and metabolic enzymes (e.g., PAL) as interactors. Validation methods:

  • Immunoprecipitation (IP)-MS with domain-specific antibodies .
  • Yeast two-hybrid screens using Kelch domains as bait .
  • Functional knockout (siRNA/CRISPR) to assess phenotypic rescue .

Q. How do Kelch domains contribute to phase-separated condensates in cellular stress responses?

Preliminary evidence suggests Kelch domains may recruit clients to condensates. Investigative tools:

  • Fluorescence recovery after photobleaching (FRAP) to assess condensate dynamics .
  • Super-resolution microscopy (STORM/PALM) to visualize nanoscale organization .

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